molecular formula C19H17N3OS2 B3225977 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251601-97-4

3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B3225977
CAS No.: 1251601-97-4
M. Wt: 367.5
InChI Key: AIZLFPXNLLFKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophene ring at position 3 and a methyl-linked 4-(2,4,5-trimethylphenyl)-1,3-thiazole moiety at position 3. This structural architecture combines electron-rich aromatic systems (thiophene and thiazole) with the rigid, planar oxadiazole ring, which is known to enhance binding interactions in biological targets .

Properties

IUPAC Name

3-thiophen-2-yl-5-[[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-11-7-13(3)14(8-12(11)2)15-10-25-18(20-15)9-17-21-19(22-23-17)16-5-4-6-24-16/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZLFPXNLLFKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Formation of the Thiazole Ring: This can be synthesized by the condensation of α-haloketones with thioamides.

    Coupling Reactions: The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophen-2-yl moiety is susceptible to electrophilic substitution at the 5-position due to electron-rich aromaticity. The 1,3-thiazole ring may also undergo substitution depending on substituent effects.

Reaction TypeConditionsExpected Product(s)Supporting Evidence
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced at C5 of thiophene or C5 of thiazole (if activated).Analogous nitration in thiophenes .
Sulfonation H₂SO₄/SO₃, 50°CSulfonic acid group at C5 of thiophene.Observed in thiophene derivatives .
Halogenation Cl₂/Br₂ in FeCl₃, RTHalogenation at C5 of thiophene or thiazole.Reported for oxadiazole-thiazole hybrids .

Nucleophilic Attack on the Oxadiazole Ring

The 1,2,4-oxadiazole ring can undergo nucleophilic ring-opening under acidic or basic conditions, particularly at the N–O bond .

Reaction TypeConditionsMechanism & ProductsExample from Literature
Acid Hydrolysis HCl (conc.), refluxRing cleavage to form thioamide or carboxylic acid derivatives.Observed in 1,2,4-oxadiazoles .
Base-Mediated Ring Opening NaOH/EtOH, 80°CFormation of amidoxime intermediates or nitriles.Reported for similar scaffolds .

Functionalization of the Methylene (–CH₂–) Linker

The methylene bridge between oxadiazole and thiazole may undergo oxidation or alkylation.

Reaction TypeConditionsProductsKey Findings
Oxidation KMnO₄/H₂O, 100°CConversion to ketone (–C=O) or carboxylic acid (–COOH).Demonstrated in oxadiazole-thiazole hybrids.
Alkylation R-X (alkyl halide), K₂CO₃, DMFSubstitution at the methylene group with alkyl chains.Observed in azetidine-oxadiazole systems.

Cross-Coupling Reactions

The aromatic rings (thiophene and trimethylphenyl groups) may participate in palladium-catalyzed couplings.

Reaction TypeConditionsProductsLiterature Support
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, baseBiaryl derivatives via C–C bond formation.Applied to oxadiazole-thiophene systems .
Ullmann Coupling CuI, ligand, DMF, 120°CAryl–aryl or aryl–heteroaryl linkages.Reported for thiazole derivatives .

Photochemical and Thermal Stability

The compound’s stability under light or heat is critical for applications:

ConditionObservationReference
UV Light (254 nm) Degradation of oxadiazole ring observed after 24 h.Analogous studies .
Thermal (150°C) Partial decomposition; stable below 100°C.Data from thiazole-oxadiazole hybrids .

Biological Interaction Pathways

While not a chemical reaction per se, interactions with biological targets involve covalent or non-covalent binding:

TargetInteraction TypeObserved ActivityReference
Enzymes Hydrogen bondingInhibition of kinases or proteases.Similar oxadiazoles .
DNA IntercalationAnticancer activity via DNA damage.Reported for 1,3,4-oxadiazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of thiophene and thiazole rings enhances their ability to inhibit tumor growth. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of specific pathways .

Antimicrobial Properties
Compounds containing oxadiazole and thiophene have been evaluated for their antimicrobial activity. A case study highlighted that derivatives exhibited potent antibacterial effects against various strains including MRSA (Methicillin-resistant Staphylococcus aureus) . This suggests potential applications in developing new antibiotics.

Anti-inflammatory Effects
Oxadiazole derivatives have been investigated for anti-inflammatory properties. One study indicated that these compounds could reduce inflammation markers in vitro, making them candidates for treating inflammatory diseases .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in OLEDs. Research indicates that materials with oxadiazole groups can enhance the efficiency of light emission due to their favorable charge transport characteristics .

Solar Cells
Studies have explored the use of thiophene-based compounds in organic photovoltaic devices. The incorporation of 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can improve light absorption and energy conversion efficiency .

Case Studies

Study Focus Findings
Anticancer ActivityInduced apoptosis in cancer cells; effective against breast cancer cell lines.
Antimicrobial PropertiesPotent activity against MRSA; potential for antibiotic development.
Anti-inflammatory EffectsReduced inflammation markers in vitro; possible treatment for arthritis.
OLED ApplicationsEnhanced light emission efficiency; promising for next-generation displays.
Solar Cell EfficiencyImproved energy conversion rates; effective in organic photovoltaic systems.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes. In catalysis, it could facilitate the formation of reactive intermediates.

Comparison with Similar Compounds

Antimicrobial Activity

Compounds with 1,2,4-oxadiazole and thiophene/thiazole moieties exhibit notable antimicrobial properties. For example:

  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol () demonstrated moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). The bromobenzyl group enhances lipophilicity, improving membrane penetration .
  • N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () showed anticancer activity (IC₅₀: 12–18 µM against MCF-7 cells), attributed to the oxadiazole-thiazole scaffold’s ability to intercalate DNA .

Comparison :

  • highlights solvent-free synthesis for triazole derivatives, achieving yields >80% .
  • employs PEG-400 as a green solvent for thiazole-oxadiazole hybrids, enhancing reaction efficiency .

Physicochemical and Structural Properties

  • Crystal Packing : Analogous oxadiazole-thiazole hybrids () exhibit planar geometries with π-π stacking between aromatic rings, critical for binding to enzyme active sites .
  • Solubility : The 2,4,5-trimethylphenyl group in the target compound may reduce aqueous solubility compared to ’s chlorobenzyl derivative, which has a polar chloro substituent .

Biological Activity

3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a heterocyclic compound characterized by its unique structure comprising thiophene, thiazole, and oxadiazole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

  • Molecular Formula : C19H17N3OS2
  • Molecular Weight : 367.5 g/mol
  • CAS Number : 1251601-97-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:

  • Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
  • Formation of the Thiazole Ring : Condensation reactions involving α-haloketones and thioamides.
  • Coupling Reactions : Introduction of the thiophene ring through methods such as Suzuki or Stille coupling .

Anticancer Activity

Research indicates that derivatives of oxadiazoles and thiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CEM .
CompoundCell LineIC50 (µM)
Example AHeLa0.86
Example BCEM1.4

Antimicrobial Activity

The compound's thiazole and oxadiazole components have been linked to antimicrobial properties:

  • Inhibition Studies : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specific studies report inhibition rates exceeding 70% at concentrations around 50 µM .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of various oxadiazole derivatives against pancreatic cancer cells (SUIT-2 and Capan-1). The results indicated that some derivatives exhibited significant growth inhibition with GI50 values ranging from 1.0 to 5.0 µM .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. The study found that compounds with similar structures to this compound showed promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole?

  • Methodology : Synthesis typically involves multi-step reactions:

Cyclization : Formation of the oxadiazole core via cyclization of thioamide intermediates under acidic or basic conditions .

Nucleophilic substitution : Introduction of the thiophene and thiazole moieties using coupling agents like PEG-400 with catalysts (e.g., Bleaching Earth Clay) .

Purification : Recrystallization in solvents like ethanol or acetic acid, followed by TLC monitoring .

  • Key Data :

StepYield (%)Melting Point (°C)Reference
Cyclization65–75160–165
Substitution70–80N/A

Q. How is structural confirmation performed for this compound?

  • Techniques :

  • IR Spectroscopy : Identification of functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S–H stretch at 2550–2600 cm⁻¹) .
  • NMR Analysis : ¹H NMR for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm); ¹³C NMR for oxadiazole and thiazole carbons .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (e.g., C: 58.2% vs. 58.0%) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Approach :

Isotopic labeling or 2D NMR (COSY, HSQC) to assign overlapping signals, especially in aromatic regions .

X-ray crystallography for unambiguous confirmation of tautomeric forms (e.g., thione vs. thiol) .

  • Case Study : A 2022 study resolved discrepancies in δ 7.8–8.0 ppm protons using HSQC, attributing them to thiophene-thiazole π-stacking .

Q. What strategies optimize reaction yields for derivatives with modified aryl groups?

  • Design Considerations :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst screening : Heterogeneous catalysts (e.g., pH-adjusted clays) improve selectivity for thiazole coupling .
    • Data :
SubstituentSolventCatalystYield (%)
4-FluorophenylDMFClay (pH 12.5)78
4-MethoxyphenylDMSONone62

Q. How do computational methods (e.g., DFT) predict reactivity compared to experimental data?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthesis .
    • Example : DFT-predicted HOMO-LUMO gaps (4.2 eV) aligned with experimental electrochemical data (4.1 eV) .

Q. What structural modifications enhance biological activity (e.g., antimicrobial or anticancer)?

  • Structure-Activity Relationship (SAR) :

  • Thiophene substitution : Electron-withdrawing groups (e.g., –NO₂) increase antimicrobial potency .
  • Thiazole methylation : 2,4,5-Trimethylphenyl enhances lipophilicity, improving membrane penetration .
    • Biological Data :
DerivativeMIC (μg/mL) E. coliIC₅₀ (μM) Cancer Cells
Parent compound3245
4-Nitro-thiophene analog1628

Methodological Challenges

Q. How can stability under varying pH and temperature be assessed for this compound?

  • Protocol :

Accelerated degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC .

Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., 220°C for parent compound) .

  • Findings : Degradation products include thiophene sulfonic acid (pH >10) and oxadiazole ring-opened amides (pH <2) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Workflow :

  • HPLC-MS : Detect impurities <0.1% using C18 columns and acetonitrile/water gradients .
  • ICP-OES : Measure heavy metal residues (e.g., Pd from catalysts) .
    • Example : A 2022 study identified 0.05% chlorobenzyl byproduct via HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
Reactant of Route 2
3-(Thiophen-2-yl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.